molecular formula C16H13F3 B14219995 1,1'-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene CAS No. 821799-77-3

1,1'-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene

Cat. No.: B14219995
CAS No.: 821799-77-3
M. Wt: 262.27 g/mol
InChI Key: LZGYPKOHMGPMFA-UHFFFAOYSA-N
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Description

1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene is an organic compound characterized by the presence of trifluoromethyl groups attached to a butene backbone, which is further connected to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene typically involves the reaction of 4,4,4-trifluorobut-2-ene-1,3-diyl with benzene derivatives under specific conditions. One common method includes the use of trifluoroacetic acid and vinyl ethyl ether as starting materials, which are mixed with dichloromethane and pyridine at room temperature. The temperature is then controlled to -5°C, and trifluoroacetic acid is added dropwise .

Industrial Production Methods

For industrial production, a continuous synthesis method is often employed. This involves continuously introducing raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor. The product system containing 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene is then continuously extracted to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(4,4,4-Trifluorobut-2-ene-1,3-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

821799-77-3

Molecular Formula

C16H13F3

Molecular Weight

262.27 g/mol

IUPAC Name

(1,1,1-trifluoro-4-phenylbut-2-en-2-yl)benzene

InChI

InChI=1S/C16H13F3/c17-16(18,19)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,12H,11H2

InChI Key

LZGYPKOHMGPMFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=C(C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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